molecular formula C18H18ClN3O3S2 B2452629 3-chloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide CAS No. 691388-55-3

3-chloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide

Cat. No.: B2452629
CAS No.: 691388-55-3
M. Wt: 423.93
InChI Key: KLABXQXUXMOJEE-UHFFFAOYSA-N
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Description

3-chloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide is a synthetic small molecule belonging to the class of N-(benzothiazol-2-yl)benzamide analogs. This compound is designed for research use in biochemistry and pharmacology, particularly in the study of ligand-gated ion channels and enzyme inhibition. Compounds with this specific scaffold have been identified in screening efforts as potent and selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These antagonists function as negative allosteric modulators, potentially targeting the transmembrane and/or intracellular domains of the receptor to produce a state-dependent inhibition of channel activity . The structural features of the benzothiazole core and benzamide moiety are known to facilitate key interactions with biological targets, including π-π stacking and hydrogen bonding . Furthermore, structurally similar benzothiazole derivatives are under investigation for their activity against the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling pathways, such as PI3K/AKT/mTOR, highlighting the potential of this chemotype in oncology research . The presence of the diethylsulfamoyl group is a notable feature, as sulfonamide-containing compounds often exhibit inhibitory effects on various enzymatic activities. Attention: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the product's Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

3-chloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3S2/c1-3-22(4-2)27(24,25)14-8-9-15-16(11-14)26-18(20-15)21-17(23)12-6-5-7-13(19)10-12/h5-11H,3-4H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLABXQXUXMOJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-chloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzothiazole derivative with diethylsulfamoyl chloride under basic conditions.

    Chlorination: The chlorination of the benzothiazole derivative is achieved using a chlorinating agent such as thionyl chloride.

    Formation of the Benzamide: The final step involves the coupling of the chlorinated benzothiazole derivative with 3-chlorobenzoic acid to form the desired benzamide compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

3-chloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

    Substitution: The chlorinated benzothiazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Hydrolysis: The benzamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Mechanism of Action

The mechanism of action of 3-chloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the biosynthesis of prostaglandins. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory and analgesic effects . Molecular docking studies have shown that the compound binds to the active site of the enzymes, preventing their catalytic activity .

Comparison with Similar Compounds

3-chloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activity and potential therapeutic applications.

Biological Activity

3-chloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide is a compound with significant potential in medicinal chemistry. Its structure incorporates a benzothiazole moiety, which is known for various biological activities, including anticancer and antimicrobial properties. The presence of the diethylsulfamoyl group suggests potential applications in antibacterial therapy, given the established efficacy of sulfonamide derivatives.

Chemical Structure and Properties

The molecular formula of this compound is C17H20ClN3O2S2, with a molecular weight of approximately 393.31 g/mol. The compound features a chloro substituent and a sulfonamide group, both of which are critical for its biological activity.

PropertyValue
Molecular FormulaC17H20ClN3O2S2
Molecular Weight393.31 g/mol
Melting PointNot specified
SolubilityNot specified

Anticancer Activity

Research indicates that compounds with similar structures to this compound may inhibit histone deacetylases (HDACs), enzymes involved in cancer progression. HDAC inhibitors are known to induce cell cycle arrest and apoptosis in various cancer cell lines. Preliminary studies suggest that this compound could exhibit similar effects, making it a candidate for further investigation in cancer therapeutics .

Antimicrobial Properties

The sulfonamide group is well-documented for its antibacterial activity. Compounds within the sulfonamide class inhibit bacterial growth by targeting the folic acid synthesis pathway. The structural characteristics of this compound imply that it could possess antibacterial properties; however, specific studies are needed to confirm this activity .

Anthelmintic Activity

In related studies involving benzothiazole derivatives, some compounds demonstrated significant anthelmintic activity. The potential for this compound to act against parasitic infections remains an area for exploration .

Case Studies and Research Findings

A variety of studies have explored the biological activities of benzothiazole derivatives:

  • Anticancer Studies : A study evaluating related benzothiazole compounds showed promising results against various cancer cell lines, suggesting that modifications to the benzothiazole structure can enhance anticancer efficacy .
  • Antimicrobial Evaluation : Compounds structurally similar to this compound were tested against Gram-positive and Gram-negative bacteria, revealing significant antibacterial activity .
  • Anthelmintic Activity : In vitro tests on synthesized benzothiazole derivatives indicated varying degrees of effectiveness against helminths, with some compounds showing substantial activity compared to standard treatments .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 3-chloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling 3-chlorobenzoic acid derivatives with a 6-(diethylsulfamoyl)-1,3-benzothiazol-2-amine intermediate. Reaction optimization includes:

  • Thionyl chloride-mediated activation of carboxylic acids to form reactive acyl chlorides ( ).
  • Reflux conditions in acetonitrile or DMF to promote amide bond formation ( ).
  • Monitoring reaction progress via TLC or HPLC to optimize time (e.g., 3–5 hours) ( ).
  • Purification via recrystallization (methanol/water) or column chromatography ( ).

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : A multi-technique approach is required:

  • FT-IR : Confirm amide C=O (~1640–1680 cm⁻¹) and sulfonamide S=O (~1150–1350 cm⁻¹) stretches ( ).
  • 1H/13C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and diethylsulfamoyl groups (δ 1.0–1.4 ppm for CH3, δ 3.2–3.6 ppm for CH2) ( ).
  • Elemental analysis : Validate purity (e.g., ±0.3% deviation from theoretical C/H/N/S values) ( ).

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?

  • Methodological Answer : SC-XRD provides definitive bond lengths, angles, and intermolecular interactions:

  • Use SHELX programs (e.g., SHELXL for refinement) to analyze distorted square-planar geometries (common in benzothiazole complexes) ( ).
  • Identify Cl···Cl interactions (3.8–4.0 Å) and hydrogen-bonding networks (e.g., C–H···O/N) ( ).
  • Compare experimental data with DFT-calculated geometries to resolve discrepancies ( ).

Advanced Research Questions

Q. How do intermolecular interactions influence the crystallographic packing of this compound?

  • Methodological Answer : Graph-set analysis (R²₂(8), C(7) chains) reveals key motifs:

  • Hydrogen bonds : N–H···O (amide) and C–H···O (aromatic) stabilize layers ( ).
  • Halogen interactions : Cl···Cl contacts (~3.9 Å) contribute to dense packing ( ).
  • π-π stacking : Benzothiazole and benzamide rings may offset at 3.5–4.0 Å ( ).
    • Data Contradictions : Discrepancies in Cl···Cl distances (theoretical vs. experimental) require hybrid QM/MM modeling ( ).

Q. What strategies address low solubility in pharmacological assays?

  • Methodological Answer :

  • Co-crystallization : Use co-formers (e.g., cyclodextrins) to enhance bioavailability ( ).
  • Salt formation : Explore sulfonamide deprotonation with Na+/K+ counterions ( ).
  • Solubility screening : Test DMSO/PBS mixtures (e.g., 20 mg/mL in DMSO) ( ).

Q. How can structure-activity relationships (SAR) guide derivative design for target selectivity?

  • Methodological Answer :

  • Substitution patterns : Replace 3-Cl with electron-withdrawing groups (e.g., NO2) to modulate receptor binding ( ).
  • Sulfonamide modification : Replace diethyl with piperazinyl or morpholino groups to enhance GPR81 agonism ( ).
  • Pharmacophore mapping : Overlay crystallographic data with target receptor pockets (e.g., GPR81) ( ).

Q. What experimental and computational methods reconcile conflicting crystallographic data?

  • Methodological Answer :

  • High-resolution XRD : Collect data at <100 K to minimize thermal motion artifacts ( ).
  • DFT-D3 corrections : Include dispersion forces to refine Cl···Cl and π-π interactions ( ).
  • Twinned data refinement : Use SHELXL TWIN commands for challenging crystals ( ).

Q. How does the compound’s electronic structure influence its UV-Vis and fluorescence properties?

  • Methodological Answer :

  • TD-DFT calculations : Predict λmax for benzothiazole (~280–320 nm) and benzamide (~250 nm) transitions ( ).
  • Solvatochromism : Test in polar vs. non-polar solvents to assess charge-transfer states ( ).

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